![molecular formula C6H6N2O3 B3376381 2-(6-Oxo-1,6-dihydropyrimidin-1-yl)acetic acid CAS No. 1190392-07-4](/img/structure/B3376381.png)
2-(6-Oxo-1,6-dihydropyrimidin-1-yl)acetic acid
Overview
Description
“2-(6-Oxo-1,6-dihydropyrimidin-1-yl)acetic acid” is a chemical compound with the CAS Number: 1190392-07-4 . It has a molecular weight of 154.13 . The IUPAC name for this compound is (6-oxo-1 (6H)-pyrimidinyl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6N2O3/c9-5-1-2-7-4-8(5)3-6(10)11/h1-2,4H,3H2,(H,10,11) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature and other physical properties are not specified in the sources I found.Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(6-Oxo-1,6-dihydropyrimidin-1-yl)acetic acid is the bifunctional enzyme N(5),N(10)-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD) in Trypanosoma brucei . This enzyme plays a crucial role in the folate metabolism pathway, which is essential for the growth and survival of Trypanosomatidae .
Mode of Action
The compound interacts with its target by inhibiting the enzymatic activity of FolD . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of substrates in the folate metabolism pathway . This inhibition disrupts the normal functioning of the pathway, leading to detrimental effects on the organism.
Biochemical Pathways
The affected biochemical pathway is the folate metabolism pathway. This pathway is involved in the synthesis of nucleotides, which are the building blocks of DNA and RNA. By inhibiting FolD, 2-(6-Oxo-1,6-dihydropyrimidin-1-yl)acetic acid disrupts nucleotide synthesis, leading to impaired DNA replication and RNA transcription .
Result of Action
The molecular effect of the compound’s action is the inhibition of FolD, which leads to the disruption of the folate metabolism pathway . On a cellular level, this results in impaired DNA replication and RNA transcription, which can lead to cell death .
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of 2-(6-Oxo-1,6-dihydropyrimidin-1-yl)acetic acid. For instance, certain compounds exhibit pH-responsive behavior, which can affect their self-assembling behavior in aqueous solutions . .
properties
IUPAC Name |
2-(6-oxopyrimidin-1-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-5-1-2-7-4-8(5)3-6(10)11/h1-2,4H,3H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONPTYYFZQGRGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN(C1=O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Oxo-1,6-dihydropyrimidin-1-yl)acetic acid | |
CAS RN |
1190392-07-4 | |
Record name | 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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